5-Fluoro-2-formylpyridine
Overview
Description
5-Fluoro-2-formylpyridine: is a fluorinated pyridine derivative with the molecular formula C6H4FNO This compound is characterized by the presence of a fluorine atom at the 5-position and a formyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-formylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-Fluoro-2-pyridinecarboxylic acid.
Reduction: 5-Fluoro-2-hydroxymethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-formylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorine atom can serve as a marker in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated pyridines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.
Industry: this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more effective and environmentally friendly products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-formylpyridine depends on its specific application. In enzyme studies, the compound may act as an inhibitor or substrate, interacting with the active site of the enzyme. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity. In drug development, the compound’s mechanism of action would involve its interaction with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-5-formylpyridine
- 3-Fluoro-2-formylpyridine
- 4-Fluoro-2-formylpyridine
Comparison: 5-Fluoro-2-formylpyridine is unique due to the specific positioning of the fluorine atom and formyl group on the pyridine ring. This positioning influences its chemical reactivity and physical properties. Compared to other fluorinated pyridines, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of stability and solubility. Its unique structure makes it particularly valuable in applications requiring specific electronic and steric properties.
Properties
IUPAC Name |
5-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACCXWQKIQUVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438450 | |
Record name | 5-Fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-88-1 | |
Record name | 5-Fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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